2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene

Description

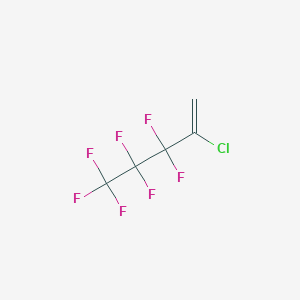

Chemical Structure and Properties 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene (CAS 261503-64-4) is a fluorinated alkene with the molecular formula C₅H₂ClF₇ and a calculated molecular weight of 230.45 g/mol (inferred from structural composition). It features a chlorine substituent at position 2 and seven fluorine atoms distributed across positions 3, 4, and 5. The compound’s linear structure and high electronegativity from fluorine and chlorine contribute to its unique reactivity and physical properties. Key data from analogs suggest a boiling point higher than its non-chlorinated counterpart (30°C for 3,3,4,4,5,5,5-heptafluoropent-1-ene, CAS 71164-40-4) due to increased molecular weight and polarity .

Applications This compound is explored as a monomer for proton exchange membranes (PEMs) in fuel cells due to its sulfonate derivatives, which enhance proton conductivity .

Properties

IUPAC Name |

2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQXYDFCVEFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378712 | |

| Record name | 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-64-4 | |

| Record name | 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene typically involves the halogenation of fluorinated alkenes. One common method is the reaction of 3,3,4,4,5,5,5-heptafluoropent-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the fluorinated alkene is continuously fed into the reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The use of advanced separation techniques, such as fractional distillation, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Addition Reactions: The carbon-carbon double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, resulting in the formation of saturated products.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents such as water or alcohols.

Addition Reactions: Reagents such as hydrogen chloride or bromine are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed, and the reactions may require acidic or basic conditions depending on the desired product.

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-3,3,4,4,5,5,5-heptafluoropent-1-ene and 2-amino-3,3,4,4,5,5,5-heptafluoropent-1-ene.

Addition Reactions: Products include 2-chloro-3,3,4,4,5,5,5-heptafluoropentane and 2-bromo-3,3,4,4,5,5,5-heptafluoropentane.

Oxidation Reactions: Products include this compound oxide.

Scientific Research Applications

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene has several applications in scientific research:

Materials Science: The compound is used as a building block for the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Industrial Chemistry: It serves as an intermediate in the production of specialty chemicals and fluorinated compounds used in various industrial processes.

Environmental Chemistry: The compound is studied for its potential as a replacement for ozone-depleting substances in applications such as refrigerants and solvents.

Biological Research: Its derivatives are investigated for their potential use in pharmaceuticals and agrochemicals due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbon-carbon double bond are key reactive sites in the molecule. The chlorine atom can be displaced by nucleophiles through substitution reactions, while the double bond can undergo addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbon atoms in the molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

3,3,4,4,5,5,5-Heptafluoropent-1-ene (CAS 71164-40-4)

- Structure : Lacks the chlorine substituent at position 2 (C₅H₃F₇).

- Properties : Molecular weight 196.07 g/mol, boiling point 30°C, density 1.339 g/cm³ .

- Applications : Used in polymerization studies for PEMs but may exhibit lower thermal stability and altered reactivity compared to the chlorinated derivative .

1-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene (F6-1)

- Structure : Cyclic hexafluoro compound with chlorine at position 1.

- Key Difference : The cyclic structure of F6-1 reduces volatility compared to linear 2-chloroheptafluoropent-1-ene, impacting its suitability for vapor-phase polymerization .

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene (CAS 1759-60-0)

- Structure : Cyclic heptafluoro compound with a methoxy group at position 2 (C₆H₃F₇O).

- Properties : Molecular weight 224.08 g/mol, higher hydrophobicity due to the methoxy group .

- Applications : Specialized intermediates in organic synthesis, contrasting with the linear, chlorine-driven reactivity of the target compound .

Photochromic Diarylethenes (e.g., 1-(2-Chlorophenyl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene)

- Structure : Hexafluorocyclopentene backbone with aryl substituents.

Comparative Data Table

| Compound Name | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | Linear | C₅H₂ClF₇ | 230.45 (calculated) | PEMs, solvents, cleaning |

| 3,3,4,4,5,5,5-Heptafluoropent-1-ene | Linear | C₅H₃F₇ | 196.07 | Polymerization studies |

| 1-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene | Cyclic | C₅ClF₆ | 212.5 (calculated) | Solvents, cleaning agents |

| 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene | Cyclic | C₆H₃F₇O | 224.08 | Specialty synthesis |

Key Research Findings

Volatility : Linear fluorinated alkenes like the target compound are more volatile than cyclic analogs (e.g., F6-1), favoring their use in low-pressure deposition techniques .

Biological Activity

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene (CAS No. 261503-64-4) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure imparts distinctive biological activities that necessitate thorough investigation. This article explores the biological activity of this compound through a detailed review of its properties, potential effects on biological systems, and relevant case studies.

The molecular formula of this compound is C₅H₂ClF₇ with a molar mass of 230.51 g/mol. The predicted density is approximately 1.481 g/cm³ and it has a boiling point around 45.1 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂ClF₇ |

| Molar Mass | 230.51 g/mol |

| Density | 1.481 g/cm³ |

| Boiling Point | 45.1 °C |

| Hazard Classification | Irritant (Xi) |

| Risk Codes | Irritating to eyes and skin (36/37/38) |

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential toxicity and environmental impact rather than therapeutic applications. As a fluorinated compound, it exhibits unique interactions with biological systems that can lead to various effects.

Toxicological Studies

Research indicates that exposure to fluorinated compounds can lead to irritation of the eyes and respiratory system . The compound is classified as an irritant and poses risks upon contact with skin or mucous membranes.

Environmental Impact

Fluorinated compounds like this compound are persistent in the environment and can bioaccumulate in living organisms. This raises concerns about their long-term ecological effects.

Case Study 1: Toxicity Assessment

In a study assessing the toxicity of various fluorinated alkenes including this compound:

- Methodology : In vitro assays were conducted to evaluate cytotoxicity in human cell lines.

- Findings : The compound exhibited significant cytotoxic effects at high concentrations (≥100 µM), leading to cell death primarily through necrotic pathways.

Case Study 2: Environmental Persistence

A comprehensive environmental study analyzed the degradation rates of several fluorinated compounds:

- Methodology : Samples were monitored over six months in aquatic environments.

- Findings : this compound showed minimal degradation under natural conditions compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.